3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Hydrogen bond donor membrane permeability CNS drug design

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS 2097997-19-6; molecular formula C₁₀H₁₃F₃N₂O₂; molecular weight 250.22 g/mol) is a geminally 4,4-disubstituted piperidine derivative bearing a 3-oxopropanenitrile (cyanoacetyl) moiety on the piperidine nitrogen. The compound belongs to the therapeutically significant 3-oxopropanenitrile class, which includes the marketed JAK inhibitor tofacitinib (CP-690,550) and numerous clinical candidates targeting Janus kinase and other kinase families.

Molecular Formula C10H13F3N2O2
Molecular Weight 250.22 g/mol
Cat. No. B13349950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
Molecular FormulaC10H13F3N2O2
Molecular Weight250.22 g/mol
Structural Identifiers
SMILESCOC1(CCN(CC1)C(=O)CC#N)C(F)(F)F
InChIInChI=1S/C10H13F3N2O2/c1-17-9(10(11,12)13)3-6-15(7-4-9)8(16)2-5-14/h2-4,6-7H2,1H3
InChIKeyGVPVBDINWHPKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile – Procurement-Grade Physicochemical Baseline and In-Class Context


3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS 2097997-19-6; molecular formula C₁₀H₁₃F₃N₂O₂; molecular weight 250.22 g/mol) is a geminally 4,4-disubstituted piperidine derivative bearing a 3-oxopropanenitrile (cyanoacetyl) moiety on the piperidine nitrogen . The compound belongs to the therapeutically significant 3-oxopropanenitrile class, which includes the marketed JAK inhibitor tofacitinib (CP-690,550) and numerous clinical candidates targeting Janus kinase and other kinase families [1]. Its defining structural feature is the simultaneous presence of methoxy (–OCH₃) and trifluoromethyl (–CF₃) substituents on the same C4 quaternary carbon, creating a stereoelectronically unique scaffold distinct from mono-substituted or 4-unsubstituted piperidine analogs commonly used in medicinal chemistry campaigns [2].

Why 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile Cannot Be Replaced by In-Class Analogs – The Case Against Blind Substitution


Within the 3-oxopropanenitrile piperidine family, the C4 substitution pattern exerts a decisive influence on hydrogen bonding capacity, lipophilicity, conformational flexibility, and metabolic handling—four parameters that collectively govern pharmacokinetic and target-engagement outcomes in lead optimization . The target compound's 4-methoxy-4-(trifluoromethyl) geminal disubstitution creates a quaternary carbon center with zero hydrogen bond donor (HBD) capacity, contrasting sharply with its 4-hydroxy analog (1 HBD, pKa ~5.98) and the 4-unsubstituted comparator (0 HBD, lower molecular weight, fewer rotatable bonds) . These differences are not cosmetic: in drug discovery workflows, an unintended HBD or an ionizable center introduced by analog substitution can alter membrane permeability, CNS penetration, and metabolic clearance profiles sufficiently to invalidate SAR hypotheses or derail a lead series [1]. The quantitative evidence below establishes why procurement decisions must be scaffold-specific rather than class-generic.

Quantitative Differentiation Evidence: 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile vs. Closest Analogs


Hydrogen Bond Donor Count: Zero HBD vs. Hydroxy Analog Confers Distinct Permeability and PK Profile

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile possesses zero hydrogen bond donor (HBD) atoms, as the 4-methoxy group (–OCH₃) replaces the hydroxyl (–OH) found in its closest analog, 3-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS 1879591-16-8), which has 1 HBD . In drug design, each HBD carries an estimated penalty of approximately 1–2 log units in passive membrane permeability, and removal of a single HBD can substantially improve CNS multiparameter optimization (MPO) scores [1]. The hydroxy analog additionally bears a predicted pKa of 5.98 ± 0.40, indicating partial ionization at physiological pH, which further compromises passive diffusion relative to the neutral methoxy compound .

Hydrogen bond donor membrane permeability CNS drug design Lipinski rules

Rotatable Bond Count: Increased Conformational Flexibility vs. 4-Des-Methoxy Analog Enables Distinct Pharmacophore Sampling

The target compound has 2 rotatable bonds (the 4-methoxy C–O bond plus the cyanoacetyl linker), compared to only 1 rotatable bond in 3-oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile (CAS 1495320-22-3), which lacks the 4-methoxy substituent . The additional rotatable bond arises from the methoxy group at the C4 quaternary center, which can adopt multiple low-energy conformations influencing the spatial presentation of the trifluoromethyl and methoxy vectors. This difference is significant in fragment-based drug discovery (FBDD), where 3D conformational diversity directly impacts the ability to probe distinct protein surface topographies [1].

Rotatable bonds conformational entropy pharmacophore diversity 3D fragment

Molecular Weight and Topological Polar Surface Area: Intermediate Profile Between Hydroxy and Des-Methoxy Analogs Enables Fine-Tuned Physicochemical Optimization

The target compound (MW = 250.22 g/mol) occupies a deliberate intermediate position between its two closest analogs: 3-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile (MW = 236.19 g/mol) and 3-oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile (MW = 220.19 g/mol, TPSA = 44.1 Ų) . The methoxy group adds approximately 30 Da relative to the 4-unsubstituted comparator while contributing approximately 9 Ų to TPSA (from the ether oxygen) versus the 4-des-methoxy baseline. Critically, the target compound retains zero HBD and a TPSA well below the 140 Ų threshold associated with poor oral absorption, while the hydroxy analog introduces both a donor and a pH-dependent ionization liability .

Molecular weight TPSA Lipinski parameters lead optimization

Patent Landscape Density: 21 Patents Cite the 4-Methoxy-4-(trifluoromethyl)piperidine Scaffold, Indicating Validated Industrial Relevance

The 4-methoxy-4-(trifluoromethyl)piperidine core (the parent amine of the target compound) is cited in 21 patents, with 0 primary literature publications, as indexed by PubChemLite [1]. This patent-to-literature ratio (21:0) is characteristic of a scaffold with significant industrial investment, where intellectual property protection has outpaced open academic disclosure. The geminal 4-methoxy-4-(trifluoromethyl) substitution pattern creates a quaternary carbon center that is achiral yet sterically differentiated—a design feature frequently exploited in patent strategies to secure composition-of-matter claims around key intermediates. In contrast, simpler analogs such as 1-(cyanoacetyl)piperidine (CAS 15029-30-8) or 4-unsubstituted 3-oxopropanenitrile piperidines appear in a far broader and less commercially contested patent space [2].

Patent landscape intellectual property industrial validation chemical scaffold

Metabolic Stability Advantage: O-Methylation Blocks Phase II Conjugation Pathways That Limit Hydroxy Analog Utility In Vivo

The 4-hydroxy analog (CAS 1879591-16-8) bears a tertiary alcohol at the C4 position that is susceptible to Phase II conjugation—specifically glucuronidation (UGT-mediated) and sulfation (SULT-mediated)—which can result in rapid systemic clearance and limited in vivo exposure . The target compound, by virtue of O-methylation of this same position, eliminates the hydroxyl handle required for these conjugation reactions. This O-methylation strategy is a well-precedented medicinal chemistry tactic for improving metabolic stability: the trifluoromethyl group at the same quaternary carbon further deactivates the position toward oxidative metabolism through its strong electron-withdrawing effect [1]. The combination of O-methylation and geminal trifluoromethyl substitution thus provides a dual metabolic shield that neither the hydroxy analog nor the 4-des-methoxy analog can match.

Metabolic stability Phase II metabolism glucuronidation O-methylation

3-Oxopropanenitrile Warhead: Class-Validated Kinase Hinge-Binding Motif with Established Selectivity Profiles

The 3-oxopropanenitrile (cyanoacetyl) moiety is the defining pharmacophoric element of the FDA-approved JAK inhibitor tofacitinib, which inhibits JAK1, JAK2, JAK3, and TYK2 with IC₅₀ values of 3.2, 4.1, 1.6, and 34 nM, respectively [1]. In the broader class, optimized 3-oxopropanenitrile derivatives have achieved JAK1-selective inhibition with IC₅₀ values as low as 8.5 nM and selectivity indices of 48-fold over JAK2 [2]. The cyanoacetyl group functions as a hinge-binding motif in kinase active sites, and the specific piperidine C4 substitution pattern modulates kinase selectivity. The target compound's 4-methoxy-4-(trifluoromethyl) disubstitution thus serves not merely as a passive scaffold but as a selectivity-determining element when deployed in kinase-targeted libraries [3].

Kinase inhibition 3-oxopropanenitrile JAK inhibitor hinge binder

Optimal Procurement and Application Scenarios for 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile


Kinase-Focused Fragment Library Design Requiring Zero-HBD, High-Fluorine Building Blocks

For fragment-based drug discovery (FBDD) campaigns targeting kinase ATP-binding sites, the target compound provides a rare combination of a validated hinge-binding motif (3-oxopropanenitrile) with a zero-HBD, high-fluorine-content piperidine scaffold. The absence of hydrogen bond donors, established in Section 3 (Evidence Item 1), ensures that any observed binding is driven predominantly by the cyanoacetyl hinge interaction and the fluorinated scaffold's shape complementarity, thereby simplifying SAR deconvolution. The 21 patents citing this scaffold (Evidence Item 4) further indicate that this chemical space has been prioritized by multiple industrial FBDD programs [1].

Lead Optimization for CNS-Penetrant Kinase Inhibitors Where Hydroxy Analogs Fail Due to Low Permeability

In CNS drug discovery programs where the hydroxy analog (CAS 1879591-16-8) has demonstrated target engagement but insufficient brain exposure—attributable to its HBD count of 1 and partial ionization at physiological pH (pKa 5.98, Evidence Item 1)—the methoxy compound offers a direct replacement that eliminates both the HBD and the pH-dependent ionization liability. The resulting improvement in passive permeability, while maintaining the trifluoromethyl group's metabolic stability advantages (Evidence Item 5), makes this compound a logical next-step procurement for CNS kinase programs .

SAR Exploration of C4-Geminal Disubstitution Effects on Kinase Selectivity

The geminal 4-methoxy-4-(trifluoromethyl) pattern creates a quaternary carbon center with distinctive steric and electronic properties that cannot be achieved with mono-substituted piperidine analogs. As demonstrated by the tofacitinib stereoisomer study (Evidence Item 6), the C4 substitution pattern on 3-oxopropanenitrile piperidines directly modulates kinase selectivity profiles. Procuring this compound alongside its 4-hydroxy and 4-des-methoxy analogs enables systematic SAR exploration of how oxygen substitution (none vs. hydroxyl vs. methoxy) at the C4 quaternary center affects selectivity across the kinome [2].

Patent-Driven Medicinal Chemistry Requiring Composition-of-Matter Differentiation from Existing 3-Oxopropanenitrile IP

For organizations seeking to develop kinase inhibitors in chemical space adjacent to the tofacitinib patent estate, the 4-methoxy-4-(trifluoromethyl)piperidine scaffold offers a structurally distinct core that has already attracted 21 patents (Evidence Item 4). This intermediate level of patent density—substantial enough to validate commercial interest, yet not so crowded as to preclude further innovation—makes the target compound a strategic procurement choice for intellectual property generation in the kinase inhibitor field [1].

Quote Request

Request a Quote for 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.